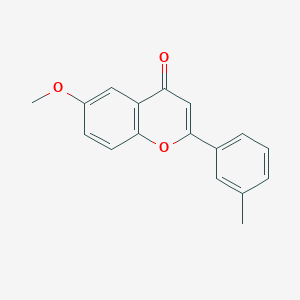
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea, also known as EPTU, is a chemical compound with the molecular formula C16H18N2S. It is a thiourea derivative that has been extensively studied for its potential applications in various scientific research areas.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea has been studied for its potential applications in various scientific research areas. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. In addition, this compound has been investigated for its potential use as a corrosion inhibitor for metals such as copper and steel.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. This compound has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to scavenge free radicals and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified to high purity. This compound is also soluble in various solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It has low aqueous solubility, which can limit its use in aqueous-based assays. In addition, this compound can exhibit some toxicity at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea. One potential area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Another potential area of research is the investigation of the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammation. In addition, the development of this compound derivatives with improved solubility and reduced toxicity could enhance its potential use in various scientific research areas.
Métodos De Síntesis
N-(2-ethylphenyl)-N'-(3-ethylphenyl)thiourea can be synthesized through the reaction of 2-ethylphenyl isothiocyanate and 3-ethylphenylamine in the presence of a catalyst such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 117-118°C. The purity of the synthesized this compound can be determined by various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-3-(3-ethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-3-13-8-7-10-15(12-13)18-17(20)19-16-11-6-5-9-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGXGVUJSLQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dichlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5858923.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)









![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)
![2-methoxy-3-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5859030.png)